Hexadecane

Description

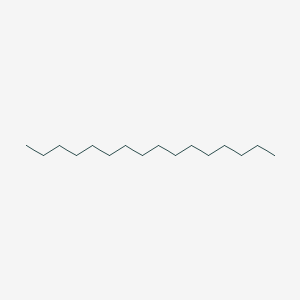

Structure

3D Structure

Properties

IUPAC Name |

hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hexadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027195 | |

| Record name | Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB] | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1) | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00143 [mmHg], 0.00149 mm Hg at 25 °C | |

| Record name | Hexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Leaflets from acetone | |

CAS No. |

544-76-3 | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z00SHP6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C | |

| Record name | N-HEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of n-Hexadecane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecane, also known as cetane, is a linear-chain saturated hydrocarbon with the chemical formula C₁₆H₃₄.[1] It is a colorless, odorless liquid at room temperature and is a significant component of diesel fuel, where its cetane number serves as a standard for the ignition quality of the fuel.[1] Beyond its role in the fuel industry, n-hexadecane is a valuable compound in various research and development applications, particularly in the pharmaceutical and material sciences. Its well-defined physical and chemical properties make it a useful model compound and a functional ingredient.

In the realm of drug development, n-hexadecane is utilized as a non-polar solvent and as a component in the formulation of emulsions and microemulsions for drug delivery systems.[2] Its biocompatibility and well-understood toxicology profile make it a suitable choice for such applications. Furthermore, its distinct phase transition properties have led to its investigation as a phase change material (PCM) for thermal energy storage, which has potential applications in maintaining the temperature stability of sensitive pharmaceutical products.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of n-hexadecane, detailed experimental protocols for their measurement, and visualizations of relevant experimental workflows and logical relationships to aid researchers in its application.

Physicochemical Properties of n-Hexadecane

The following tables summarize the key physicochemical properties of n-hexadecane, compiled from various sources to provide a comprehensive reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Temperature (°C) | Pressure | Citations |

| Molecular Formula | C₁₆H₃₄ | - | - | [5][6] |

| Molar Mass | 226.44 g/mol | - | - | [5][6][7] |

| Appearance | Colorless liquid | Ambient | Atmospheric | [5][8] |

| Odor | Odorless | Ambient | Atmospheric | [8] |

| Melting Point | 18 °C (64.4 °F) | - | Atmospheric | [3][6][9] |

| Boiling Point | 287 °C (548.6 °F) | - | 760 mmHg | [3][10] |

| Density | 0.773 g/cm³ | 15 | Atmospheric | [6] |

| 0.77331 g/cm³ | 20 | Atmospheric | [10] | |

| 0.77 g/cm³ | 20 | Atmospheric | [9] | |

| 0.773 g/mL | 25 | Atmospheric | [9][11] | |

| Refractive Index (n 20/D) | 1.434 | 20 | Atmospheric | [5][12] |

| 1.435 | - | - | [13][14] | |

| 1.4330 to 1.4350 | - | - | [15] |

Table 2: Thermal Properties

| Property | Value | Temperature (°C) | Pressure | Citations |

| Flash Point | 135 °C (275 °F) | - | Closed Cup | [3][4] |

| 112 °C | - | - | [6] | |

| Autoignition Temperature | 205 °C (401 °F) | - | Atmospheric | [3][10] |

| Vapor Pressure | 0.00143 mmHg | 25 | - | [8] |

| 1 mmHg | 105.3 | - | [5][12] | |

| 0.004 hPa | 20 | - | [6] | |

| Heat of Vaporization | 81.4 kJ/mol | - | - | [8] |

| Specific Heat Capacity (Liquid) | 496.45 - 500.21 J/mol·K | 25 | - | [8] |

| 512.37 J/mol·K | 40 | 0.1 MPa | [16] | |

| Thermal Conductivity | 0.14 W/m·K | 20 | Atmospheric | [17] |

Table 3: Viscosity and Surface Tension

| Property | Value | Temperature (°C) | Citations |

| Kinematic Viscosity | 4.4642 cSt | 20 | [18] |

| < 7 mm²/s | 40 | [6] | |

| 4.29 mm²/s | 20 | [4] | |

| Dynamic (Absolute) Viscosity | 3.4540 cP | 20 | [18] |

| 3.032 mPa·s | 25 | [15] | |

| Surface Tension | 27.5 mN/m | 25 | [8] |

Table 4: Solubility

| Property | Value | Temperature (°C) | Citations |

| Solubility in Water | 2.1 x 10⁻⁵ mg/L | 25 | [8] |

| Insoluble | Ambient | [5][15] | |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, ether, chloroform, and petroleum ether. | Ambient | [5][15] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of n-hexadecane are crucial for reproducible research. The following sections outline standard experimental protocols.

Methodology for Viscosity Measurement (Capillary Viscometer)

The viscosity of a liquid can be accurately determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Temperature-controlled water bath

-

Stopwatch

-

Pipette or syringe

-

Solvents for cleaning (e.g., acetone, ethanol)

Procedure:

-

Cleaning and Preparation: Thoroughly clean the viscometer with appropriate solvents to remove any residues and dry it completely.

-

Sample Loading: Introduce a precise volume of n-hexadecane into the viscometer's loading tube using a pipette or syringe. The liquid level should be between the filling marks.

-

Temperature Equilibration: Place the viscometer vertically in the temperature-controlled water bath. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[8]

-

Flow Time Measurement:

-

Using suction (or pressure, depending on the viscometer type), draw the liquid up through the capillary tube until it is above the upper timing mark.[8]

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

-

Replicate Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance (e.g., ±0.2%).[8]

-

Calculation:

-

Calculate the average flow time (t).

-

The kinematic viscosity (ν) is calculated using the viscometer constant (C), which is provided by the manufacturer or determined by calibration with a standard liquid of known viscosity: ν = C × t

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of n-hexadecane at the same temperature: η = ν × ρ

-

dot

Caption: Experimental workflow for determining the viscosity of n-hexadecane.

Methodology for Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the liquid's surface.

Apparatus:

-

Force Tensiometer with a Du Noüy ring attachment (typically platinum-iridium)

-

Movable sample stage

-

Glass vessel for the sample

-

Micrometer or automated stage control

Procedure:

-

Instrument Calibration and Ring Cleaning:

-

Calibrate the tensiometer's force balance according to the manufacturer's instructions.

-

Clean the platinum ring thoroughly, often by flaming it to red heat, to remove any organic contaminants. This ensures a zero contact angle.

-

-

Sample Preparation: Place the n-hexadecane sample in the clean glass vessel and position it on the sample stage.

-

Ring Immersion: Lower the platinum ring so that it is fully submersed below the surface of the n-hexadecane.

-

Measurement:

-

Slowly raise the sample stage (or lower the ring) at a constant, slow rate.

-

As the ring is raised towards the surface, a meniscus of liquid will be pulled up with it.

-

The force measured by the balance will increase as the ring is pulled through the interface.

-

Continue raising the stage until the liquid lamella breaks and the ring detaches from the surface. The tensiometer records the maximum force just before detachment.[12]

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (Fmax) and the circumference of the ring (L), with a correction factor (f) applied to account for the shape of the meniscus: γ = (Fmax / L) × f The instrument's software typically performs this calculation automatically.

-

Replicate Measurements: Repeat the measurement several times to ensure the results are consistent.

Methodology for Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire (THW) method is an accurate and absolute technique for measuring the thermal conductivity of liquids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid over a short period.[19][20]

Apparatus:

-

Transient Hot-Wire apparatus

-

Thin platinum wire (acting as both heater and sensor)

-

Sample cell

-

DC power supply

-

High-precision digital voltmeter and data acquisition system

-

Wheatstone bridge circuit

Procedure:

-

Sample Preparation: Fill the sample cell with n-hexadecane, ensuring the platinum hot wire is fully immersed.[5]

-

Thermal Equilibration: Allow the cell and the sample to reach a stable, uniform temperature.

-

Measurement Initiation:

-

Apply a step voltage to the Wheatstone bridge, causing a constant current to flow through the platinum wire for a short duration (typically 1 second).[15]

-

The wire heats up, transferring heat to the surrounding liquid.

-

-

Data Acquisition: The data acquisition system records the change in the wire's resistance (and thus its temperature) as a function of time. The temperature rise is plotted against the natural logarithm of time (ln(t)).[5]

-

Calculation:

-

For a short period after the initiation of heating, the relationship between the temperature rise (ΔT) and the logarithm of time is linear.[20]

-

The thermal conductivity (λ) is determined from the slope of this linear portion of the ΔT vs. ln(t) plot, using the following equation: λ = (q / 4π) × (d(ΔT) / d(ln(t))) where q is the heat dissipated per unit length of the wire.

-

-

Considerations: The measurement duration must be short to prevent the onset of free convection, which would invalidate the results based purely on conduction.[20]

Applications in Research and Drug Development

n-Hexadecane's specific properties make it suitable for several specialized applications.

n-Hexadecane as a Phase Change Material (PCM)

Organic PCMs like n-hexadecane are valued for their high latent heat storage capacity and chemical stability.[3] They absorb and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. This property is particularly useful for thermal management in applications where temperature stability is critical, such as the storage and transport of sensitive biopharmaceutical products. The melting point of n-hexadecane at approximately 18°C makes it suitable for maintaining a cool, but not frozen, environment.

dot

Caption: Logical relationship of n-hexadecane as a phase change material.

n-Hexadecane as an Oxygen Vector

In biotechnological applications, particularly in shake-flask cultures for microbial fermentation, oxygen transfer can be a limiting factor for cell growth and product yield. n-Hexadecane has been successfully used as an "oxygen vector." When added to an aqueous culture medium, it forms a separate phase that can dissolve significantly more oxygen than water. This n-hexadecane phase acts as a reservoir, enhancing the overall oxygen transfer rate from the gas phase to the aqueous phase where the microorganisms reside, thereby improving the productivity of aerobic cultures.[21]

Conclusion

n-Hexadecane is a well-characterized alkane with a robust set of physicochemical data, making it a reliable compound for a multitude of research applications. Its properties as a non-polar solvent, a component of emulsions, a phase change material, and an oxygen vector underscore its versatility. This guide provides the essential data, standardized experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize n-hexadecane in their work. The provided tables and methodologies serve as a quick and comprehensive reference, facilitating the design and execution of experiments involving this compound.

References

- 1. This compound | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. thermtest.com [thermtest.com]

- 6. mrclab.com [mrclab.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. batman.edu.tr [batman.edu.tr]

- 9. Viscometers: A Practical Guide [machinerylubrication.com]

- 10. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Tensiometery Introduction [accudynetest.com]

- 13. phys.chem.elte.hu [phys.chem.elte.hu]

- 14. researchgate.net [researchgate.net]

- 15. A Transient Hot Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ucm.es [ucm.es]

- 18. biolinscientific.com [biolinscientific.com]

- 19. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 20. mjbas.com [mjbas.com]

- 21. Use of n-hexadecane as an oxygen vector to improve Phaffia rhodozyma growth and carotenoid production in shake-flask cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecane as a Carbon Source for Microbial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane, a long-chain aliphatic hydrocarbon (n-C16H34), is a major component of crude oil and diesel fuel, making it a significant environmental pollutant. However, its high energy content also presents an opportunity for microbial utilization. A diverse range of microorganisms, including bacteria, yeasts, and fungi, have evolved sophisticated enzymatic machinery to degrade and assimilate this compound as a sole source of carbon and energy. This technical guide provides a comprehensive overview of the microbial metabolism of this compound, detailing the key microorganisms, metabolic pathways, enzymatic processes, and regulatory networks involved. The information presented herein is intended to serve as a valuable resource for researchers in bioremediation, industrial biotechnology, and drug discovery, where understanding microbial hydrocarbon metabolism is paramount.

Microbial Diversity in this compound Degradation

A wide array of microorganisms have been identified for their ability to degrade this compound. These microbes are ubiquitous in hydrocarbon-contaminated environments and play a crucial role in the natural attenuation of oil spills. The primary degraders belong to bacterial, fungal, and yeast genera.

Table 1: Prominent Microbial Species Utilizing this compound

| Microorganism Type | Genus and Species | Key Characteristics |

| Bacteria | Pseudomonas aeruginosa | Gram-negative, produces biosurfactants (rhamnolipids) that enhance hydrocarbon bioavailability.[1] |

| Rhodococcus erythropolis | Gram-positive, known for its broad substrate range and robust degradation capabilities, even at low temperatures.[2][3][4] | |

| Acinetobacter oleivorans | Gram-negative, efficiently utilizes alkanes and its growth can be enhanced by the presence of certain clays.[5] | |

| Dietzia sp. | Gram-positive, salt-tolerant bacterium capable of degrading both n-alkanes and branched alkanes.[6] | |

| Yeast | Yarrowia lipolytica | Non-conventional oleaginous yeast, well-studied for its ability to metabolize hydrophobic substrates. |

| Candida maltosa | Forms specialized cell wall structures called "canals" to facilitate hydrocarbon uptake.[7][8] | |

| Fungi | Aspergillus niger | Filamentous fungus capable of high degradation efficiency, particularly in solid-state fermentation.[9][10][11] |

| Penicillium sp. | Commonly found in oil-contaminated soils and demonstrates this compound-degrading capabilities. |

Quantitative Data on this compound Degradation

The efficiency of this compound degradation varies significantly among different microbial species and is influenced by environmental conditions such as temperature, pH, and nutrient availability.

Table 2: Quantitative Analysis of this compound Degradation by Selected Microorganisms

| Microorganism | Degradation Efficiency (%) | Time (days) | Key Enzyme Activities | Reference |

| Rhodococcus erythropolis X5 | 53 | 8 (at 26°C) | Not specified | [2] |

| Rhodococcus erythropolis S67 | 46 | 8 (at 26°C) | Not specified | [2] |

| Aspergillus niger | 100 | 15 | Not specified | [9] |

| Aspergillus sp. RFC-1 | 86.3 | 10 | Alkane hydroxylase: 125.4 µmol mg⁻¹ protein, Alcohol dehydrogenase: 12.5 µmol mg⁻¹ protein | [12][13] |

| Pseudomonas aeruginosa GOM1 | ~70 (in seawater with N and P) | 15 | Expresses AlkB1, AlkB2, and AlmA | [14] |

Metabolic Pathways for this compound Degradation

Microorganisms employ distinct metabolic pathways for the degradation of this compound under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

The aerobic degradation of n-alkanes is initiated by the oxidation of the terminal methyl group. This process is primarily catalyzed by monooxygenase enzymes.

-

Hydroxylation: The terminal methyl group of this compound is hydroxylated to form 1-hexadecanol. This is the rate-limiting step and is catalyzed by alkane hydroxylases (AlkB) or cytochrome P450 monooxygenases.[15][16]

-

Oxidation to Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde, hexadecanal, by alcohol dehydrogenases.[12][13]

-

Oxidation to Fatty Acid: The aldehyde is further oxidized to a carboxylic acid, hexadecanoic acid (palmitic acid), by aldehyde dehydrogenases.[15]

-

β-Oxidation: The hexadecanoic acid then enters the well-established β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These units can then enter the tricarboxylic acid (TCA) cycle for energy production and be used as precursors for biosynthesis.[6]

Anaerobic Degradation Pathway

Under anoxic conditions, some microorganisms can degrade this compound using alternative electron acceptors such as nitrate (B79036) or sulfate. A common mechanism for the anaerobic activation of alkanes is the addition to fumarate (B1241708).

-

Fumarate Addition: The initial activation of this compound involves the addition of the subterminal carbon atom of the alkane to the double bond of a fumarate molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase (ass).

-

Carbon Skeleton Rearrangement and Activation: The resulting alkylsuccinate undergoes a series of reactions involving carbon skeleton rearrangement and activation to coenzyme A (CoA).

-

β-Oxidation: The modified fatty acid-CoA derivative then enters a modified β-oxidation pathway, leading to the formation of acetyl-CoA and other intermediates that can be further metabolized.

Signaling Pathways and Transcriptional Regulation

The expression of genes involved in this compound degradation is tightly regulated to ensure that the metabolic machinery is synthesized only when the substrate is present.

In many bacteria, such as Pseudomonas putida, the regulation of alkane degradation genes is controlled by a two-component system. A sensor kinase, often a membrane-bound protein, detects the presence of alkanes in the environment. Upon binding to an alkane, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to a response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter regions of the alkane degradation operons (e.g., the alk operon) and inducing their transcription.[17][18]

A well-studied example is the AlkS/PalkB system in Pseudomonas putida GPo1. The AlkS protein is a transcriptional regulator that, in the presence of alkanes, activates the expression of the alkB gene, which encodes an alkane hydroxylase.[19][20][21]

In the yeast Yarrowia lipolytica, the transcriptional regulation of alkane metabolism involves a set of transcription factors. The transcription of the ALK1 gene, encoding a key cytochrome P450, is controlled by the activators Yas1p and Yas2p, and the repressor Yas3p.[15]

Experimental Protocols

Culturing Microorganisms on this compound

A common method for enriching and cultivating this compound-degrading microorganisms involves the use of a minimal salt medium (MSM) with this compound as the sole carbon source.

Materials:

-

Basal mineral salt medium (e.g., Bushnell-Haas medium)

-

This compound (sterile)

-

Microbial inoculum (e.g., soil sample, pure culture)

-

Sterile flasks and culture tubes

-

Incubator shaker

Protocol:

-

Prepare the basal mineral salt medium according to the desired formulation and sterilize by autoclaving.

-

Aseptically add sterile this compound to the cooled medium to the desired final concentration (e.g., 1% v/v).

-

Inoculate the medium with the microbial source. For enrichment from environmental samples, a small amount of soil or water can be added. For pure cultures, a loopful of cells from a fresh plate or a small volume of a liquid starter culture is used.

-

Incubate the cultures at the optimal temperature for the microorganism (e.g., 30°C for many mesophilic bacteria) with shaking (e.g., 150-200 rpm) to ensure adequate aeration and dispersion of the this compound.

-

Monitor microbial growth over time by measuring the optical density at 600 nm (OD600) for planktonic cultures or by observing biofilm formation.

Quantification of this compound Degradation by Gas Chromatography (GC)

Gas chromatography is a standard method for quantifying the residual this compound in culture media.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[22][23]

-

Appropriate GC column (e.g., HP-5ms).[22]

-

Organic solvent for extraction (e.g., n-hexane, dichloromethane).

-

Internal standard (e.g., a deuterated alkane like this compound-d34).[6][24]

-

Culture samples.

-

Centrifuge.

-

Glass vials.

Protocol:

-

Sample Preparation:

-

Take a known volume of the culture at different time points.

-

Centrifuge the sample to pellet the cells.

-

Transfer the supernatant to a clean tube.

-

Add a known amount of internal standard to the supernatant.

-

Extract the this compound from the supernatant by adding an equal volume of an appropriate organic solvent and vortexing vigorously.

-

Allow the phases to separate and carefully collect the organic (upper) layer containing the this compound.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the organic extract into the GC.

-

Run the GC with an appropriate temperature program to separate the components.[22]

-

The FID or MS will detect the this compound and the internal standard as they elute from the column.

-

-

Quantification:

-

Create a calibration curve using known concentrations of this compound and the internal standard.

-

Determine the peak areas of this compound and the internal standard in the samples.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratios to the calibration curve. The percentage of degradation can then be calculated by comparing the residual this compound concentration to the initial concentration.

-

Conclusion

The microbial degradation of this compound is a complex and highly regulated process involving a diverse array of microorganisms and metabolic pathways. A thorough understanding of these mechanisms is crucial for developing effective bioremediation strategies for hydrocarbon-contaminated environments. Furthermore, the enzymes and regulatory elements involved in these pathways represent a rich source of biocatalysts and genetic components for applications in synthetic biology and the production of value-added chemicals from renewable feedstocks. Continued research in this field will undoubtedly unveil new microbial capabilities and provide innovative solutions for environmental and industrial challenges.

References

- 1. Degradation of n-Hexadecane and Its Metabolites by Pseudomonas aeruginosa under Microaerobic and Anaerobic Denitrifying Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrocarbons Biodegradation by Rhodococcus: Assimilation of this compound in Different Aggregate States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Bacterial two-component systems as sensors for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Changes in cell wall structure and protein set in Candida maltosa grown on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biodegradation of high concentrations of this compound by Aspergillus niger in a solid-state system: kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biodegradation of n-hexadecane by Aspergillus sp. RFC-1 and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]

- 15. Metabolism of hydrophobic carbon sources and regulation of it in n-alkane-assimilating yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Role of Hexadecane in Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces. The formation of biofilms is a critical factor in various industrial and clinical settings, contributing to biofouling, corrosion, and persistent infections with increased resistance to antimicrobial agents. Hydrocarbons, such as hexadecane, are ubiquitous in certain environments and can significantly influence microbial behavior, including the propensity to form biofilms. Understanding the intricate role of this compound in this process is paramount for developing effective strategies to control or exploit biofilm formation. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates biofilm development, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound, a long-chain alkane, can serve as a carbon source for various hydrocarbon-degrading bacteria, influencing their growth and metabolic activity. Its hydrophobic nature also plays a crucial role in the initial stages of bacterial adhesion, a prerequisite for biofilm formation. Furthermore, the presence of this compound can trigger complex regulatory networks, including quorum sensing, leading to differential gene expression and the production of virulence factors and biofilm matrix components. This guide will delve into these multifaceted interactions, offering a comprehensive resource for professionals in microbiology, biotechnology, and pharmacology.

The Influence of this compound on Biofilm Formation: Key Mechanisms

This compound impacts biofilm formation through several interconnected mechanisms, primarily by acting as a carbon source, influencing cell surface properties, and modulating regulatory pathways.

This compound as a Carbon Source

For many hydrocarbon-degrading microorganisms, this compound represents a readily available, energy-rich carbon source. The ability to utilize this compound can lead to increased microbial growth and, consequently, denser biofilms. Studies have shown that when this compound is provided as the sole carbon source, certain bacterial strains exhibit enhanced biofilm-forming capabilities. For instance, some strains of Pseudomonas aeruginosa form biofilms with a high density when cultured in a mineral medium supplemented with this compound[1]. This is attributed to the metabolic adaptation of these bacteria to efficiently degrade and assimilate the hydrocarbon, leading to the production of biomass and EPS that constitute the biofilm matrix.

The degradation of this compound is often a synergistic process, particularly in mixed microbial communities. For example, a co-culture of Aspergillus flavus and Bacillus cereus demonstrated significantly higher degradation of this compound (99.42 ± 0.38%) compared to monocultures (52.92 ± 8.81% for the fungus and 9.62 ± 0.71% for the bacterium) over a 14-day period[2][3]. This enhanced degradation is mediated by the formation of a fungal-bacterial biofilm at the oil-water interface, which facilitates the bioavailability of the hydrophobic substrate[2][3].

Cell Surface Hydrophobicity and Adhesion

The initial attachment of microbial cells to a surface is a critical step in biofilm formation and is significantly influenced by cell surface hydrophobicity. This compound, being a non-polar hydrocarbon, promotes the adhesion of bacteria with hydrophobic cell surfaces. The Microbial Adhesion to Hydrocarbons (MATH) assay is a common method to quantify this property, where a higher percentage of bacterial cells partitioning into the this compound phase indicates greater surface hydrophobicity[4][5].

There is a direct relationship between cell surface hydrophobicity and the ability of bacteria to degrade this compound and form biofilms[6]. Strains with higher cell surface hydrophobicity exhibit increased adhesion to this compound droplets, which facilitates substrate uptake and subsequent biofilm development[5][6]. For instance, Acinetobacter calcoaceticus RAG-1, a bacterium with high cell surface hydrophobicity, shows strong adherence to this compound[5]. This adherence is a key factor in its ability to grow on and degrade this hydrocarbon.

Quorum Sensing and Gene Expression

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Gram-negative bacteria, QS relies on the production and detection of N-acyl homoserine lactone (AHL) signaling molecules[7][8]. The presence of this compound has been shown to influence QS systems, which in turn regulate biofilm formation and the expression of genes involved in hydrocarbon degradation.

In Acinetobacter sp. strain DR1, the QS system was found to be crucial for both this compound degradation and biofilm formation[7]. A mutant deficient in AHL synthesis showed reduced capabilities in both processes, which could be restored by the addition of exogenous AHLs[7]. Similarly, in Pseudomonas aeruginosa, the expression of QS genes like lasI and rhlI is modulated during biofilm growth in the presence of hydrocarbons[8]. The expression of genes related to the production of surface-active compounds, which can enhance hydrocarbon bioavailability, is also regulated by QS and has been observed at the this compound-water interface[9].

Quantitative Data on this compound's Role in Biofilm Formation

The following tables summarize quantitative data from various studies, providing a comparative overview of the effects of this compound on different aspects of biofilm formation and related processes.

| Microorganism | Condition | Parameter Measured | Result | Reference |

| Aspergillus flavus & Bacillus cereus co-culture | 1% this compound, 14 days | This compound Degradation | 99.42 ± 0.38% | [2][3] |

| Aspergillus flavus monoculture | 1% this compound, 14 days | This compound Degradation | 52.92 ± 8.81% | [2][3] |

| Bacillus cereus monoculture | 1% this compound, 14 days | This compound Degradation | 9.62 ± 0.71% | [2][3] |

| Rhodococcus erythropolis X5 | 1% this compound, 26°C, 8 days | This compound Degradation | 53% | [10] |

| Rhodococcus erythropolis S67 | 1% this compound, 26°C, 8 days | This compound Degradation | 46% | [10] |

| Alcanivorax borkumensis | Crude oil spiked with this compound, 5 days | This compound Biodegradation | ~90% | [11] |

Table 1: this compound Degradation by Biofilm-Forming Microorganisms. This table highlights the efficiency of various microbial cultures in degrading this compound, often in conjunction with biofilm formation.

| Microorganism | Assay | Solvent | Adherence (%) | Reference |

| Acinetobacter calcoaceticus RAG-1 | MATH | This compound | High affinity | [5] |

| Staphylococcus aureus | MATH | This compound | High affinity | [5] |

| Staphylococcus albus | MATH | This compound | No adherence | [5] |

| Various S. aureus strains (n=28) | MATH | This compound | Mean affinity ~30% | [12] |

Table 2: Bacterial Adhesion to this compound. This table presents data on the adherence of different bacterial species to this compound, indicating their cell surface hydrophobicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in biofilm formation.

Crystal Violet Assay for Biofilm Quantification

This is a widely used method to quantify the total biomass of a biofilm.

Materials:

-

Bacterial culture

-

Appropriate growth medium (e.g., Mineral Salts Broth)

-

This compound (sterile)

-

96-well polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

95% (v/v) Ethanol (B145695)

-

Phosphate (B84403) Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Inoculate bacterial cells into the growth medium and incubate for 24 hours at the optimal temperature.

-

Dilute the overnight culture 1:100 in fresh medium supplemented with this compound as the sole carbon source (e.g., 2%).

-

Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubate the plate under static conditions for 48 hours at the optimal temperature.

-

Gently remove the planktonic cells and wash the wells three times with 200 µL of PBS.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

-

Measure the absorbance at 595 nm using a microplate reader[7].

Microbial Adhesion to Hydrocarbons (MATH) Assay

This assay measures the hydrophobicity of the bacterial cell surface.

Materials:

-

Bacterial culture

-

Phosphate buffer

-

n-Hexadecane

-

Glass tubes

-

Vortex mixer

-

Spectrophotometer

Protocol:

-

Culture the bacterial strains to the desired growth phase (e.g., stationary phase) in a suitable broth.

-

Harvest the cells by centrifugation (e.g., 3,000 g for 15 minutes), wash them three times with ice-cold phosphate buffer, and resuspend in the same buffer to an optical density (OD) of approximately 0.5 at 500 nm (A₀)[13].

-

Mix 4.8 mL of the bacterial suspension with 0.8 mL of n-hexadecane in a glass tube[13].

-

Vortex the mixture vigorously for 1 minute.

-

Allow the two phases to separate by letting the tubes stand for 30-60 minutes.

-

Carefully remove the lower aqueous phase and measure its absorbance at 500 nm (A)[13].

-

Calculate the percentage of adherence using the formula: % Adherence = (1 - A/A₀) × 100[13].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Quorum sensing pathway in response to this compound.

Caption: Workflow for studying this compound's effect on biofilms.

Conclusion

This compound plays a multifaceted and significant role in the formation of bacterial biofilms. It can act as a growth-promoting carbon source, a hydrophobic substrate that encourages initial cell adhesion, and a signaling molecule that influences complex regulatory networks like quorum sensing. The interplay of these factors determines the extent and characteristics of the resulting biofilm. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for designing novel strategies to combat biofilm-related problems, such as persistent infections and biofouling. This may involve the development of compounds that interfere with bacterial adhesion to hydrophobic surfaces, inhibit quorum sensing pathways activated by hydrocarbons, or block the metabolic pathways involved in this compound degradation. Conversely, in the field of bioremediation, harnessing the power of this compound-induced biofilms offers a promising approach for the cleanup of hydrocarbon-contaminated environments. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a foundational resource to support further research and development in these critical areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Biofilm mediated synergistic degradation of this compound by a naturally formed community comprising Aspergillus flavus complex and Bacillus cereus group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the role of Pseudomonas aeruginosa surface-active gene expression in this compound biodegradation in sand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Contribution of Cell Surface Hydrophobicity in the Resistance of Staphylococcus aureus against Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecane as a Model Compound for Diesel Fuel Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of combustion science and engine development, understanding the complex chemical and physical processes of diesel fuel is paramount. Given that commercial diesel fuel is a complex mixture of thousands of hydrocarbons, researchers often turn to model compounds, or surrogates, to systematically study its behavior.[1] Among these, n-hexadecane (C16H34), also known as cetane, stands out as a primary reference fuel and a cornerstone for diesel combustion research.[2][3] This technical guide provides a comprehensive overview of the use of n-hexadecane as a model compound, detailing its properties, its role in surrogate fuel formulations, and the experimental protocols used in its study.

Properties of n-Hexadecane vs. Diesel Fuel

n-Hexadecane is assigned a cetane number of 100 and serves as the primary reference standard for the ignition quality of diesel fuels.[4] Its well-defined chemical and physical properties provide a consistent baseline for combustion experiments, allowing for the isolation and study of specific combustion phenomena. In contrast, the properties of commercial diesel fuel can vary depending on the crude oil source and refining processes. The following tables summarize the key properties of n-hexadecane and compare them to the standard specifications for diesel fuel (ASTM D975).

Table 1: Physical and Chemical Properties of n-Hexadecane

| Property | Value |

| Chemical Formula | C₁₆H₃₄ |

| Molecular Weight | 226.44 g/mol |

| Cetane Number | 100 |

| Boiling Point | 287 °C |

| Melting Point | 18 °C |

| Density @ 25°C | 0.773 g/mL |

| Flash Point | 135 °C (275 °F) |

| Autoignition Temperature | 205 °C (401 °F) |

| Heat of Combustion (liquid) | -10,700 kJ/mol |

| Vapor Density (air=1) | 7.8 |

| Solubility in Water | Insoluble |

Table 2: ASTM D975 Standard Specification for Diesel Fuel Oils (No. 2-D S15 - Ultra-Low Sulfur Diesel)

| Property | ASTM Test Method | Limit |

| Flash Point, min | D93 | 52 °C |

| Water and Sediment, max | D2709 | 0.05 % vol |

| Distillation, 90% recovered | D86 | 282 - 338 °C |

| Kinematic Viscosity @ 40°C | D445 | 1.9 - 4.1 mm²/s |

| Ash, max | D482 | 0.01 % wt |

| Sulfur, max | D5453 | 15 ppm |

| Copper Strip Corrosion, max | D130 | No. 3 |

| Cetane Number, min | D613 | 40 |

| Lubricity (HFRR @ 60°C), max | D6079 | 520 µm |

Hexadecane in Diesel Surrogate Fuel Formulations

To more accurately mimic the complex composition of real diesel fuel, researchers often use surrogate fuels, which are mixtures of a few well-characterized compounds. n-Hexadecane is a fundamental component of many diesel surrogates, representing the n-alkane class of hydrocarbons. These surrogates are designed to match specific properties of the target diesel fuel, such as cetane number, distillation curve, and hydrocarbon class distribution (e.g., alkanes, cycloalkanes, and aromatics).[1][12][13]

A typical multi-component diesel surrogate might include:

-

n-Hexadecane: To represent the straight-chain alkanes and match the cetane number.

-

Heptamethylnonane (iso-cetane): To represent branched alkanes.

-

Decalin or Methylcyclohexane: To represent cycloalkanes (naphthenes).

-

Toluene or 1-Methylnaphthalene: To represent aromatic hydrocarbons.

The formulation of a diesel surrogate is a critical step in combustion research, as it allows for the systematic investigation of how different hydrocarbon classes influence combustion and emissions.

Experimental Protocols for this compound Combustion Studies

Several experimental techniques are employed to study the combustion characteristics of n-hexadecane. Among the most common are shock tubes and rapid compression machines for investigating ignition delay, and laser-based diagnostics for soot formation analysis.

Ignition Delay Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a this compound-air mixture at elevated temperatures and pressures.

Methodology:

-

Mixture Preparation: A homogeneous mixture of n-hexadecane vapor, oxidizer (typically air or a synthetic air mixture), and a diluent gas (e.g., argon) is prepared in a mixing tank. The partial pressures of the components are carefully controlled to achieve the desired equivalence ratio.

-

Shock Tube Operation:

-

The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[14][15][16]

-

The driven section is filled with the prepared this compound-air mixture to a specific initial pressure.

-

The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.

-

The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly compressing and heating the test gas mixture.[14]

-

-

Data Acquisition:

-

Pressure transducers and optical diagnostics (e.g., monitoring OH* chemiluminescence) are placed along the shock tube to measure the passage of the shock wave and the onset of ignition.[17][18]

-

The ignition delay time is defined as the time interval between the passage of the reflected shock wave and the sharp increase in pressure or light emission, indicating the start of combustion.[18]

-

Ignition Delay Measurement in a Rapid Compression Machine (RCM)

Objective: To investigate the autoignition characteristics of this compound under conditions relevant to internal combustion engines, particularly at lower to intermediate temperatures.

Methodology:

-

Mixture Preparation: A premixed charge of this compound, oxidizer, and diluent is introduced into the combustion chamber of the RCM.

-

Compression: A piston or a pair of opposed pistons rapidly compresses the gas mixture, simulating the compression stroke of an engine.[19][20][21][22][23] The compression time is typically on the order of milliseconds.

-

Constant Volume Period: After compression, the piston(s) are held in a fixed position, creating a constant volume environment for the autoignition process to occur.[19]

-

Data Acquisition:

-

A high-speed pressure transducer records the pressure history within the combustion chamber.

-

The ignition delay time is determined from the pressure trace as the time from the end of compression to the onset of rapid pressure rise due to combustion.

-

Soot Formation Measurement using Laser-Induced Incandescence (LII)

Objective: To quantify the soot volume fraction and primary particle size in a this compound flame.

Methodology:

-

Flame Generation: A stable flame is generated using a burner with a controlled flow of n-hexadecane fuel and an oxidizer.

-

Laser Excitation: A high-energy pulsed laser beam is directed through the region of the flame to be studied.[24][25][26][27][28]

-

Soot Heating and Incandescence: The soot particles within the laser path absorb the laser energy and are rapidly heated to incandescence (around 4000 K).[27][28]

-

Signal Detection: The incandescent light emitted by the hot soot particles is collected using lenses and detected by a photomultiplier tube or an intensified CCD camera.

-

Data Analysis:

-

The intensity of the LII signal is proportional to the soot volume fraction.

-

The temporal decay of the incandescence signal is related to the primary soot particle size.

-

Chemical Kinetics of this compound Combustion

The combustion of n-hexadecane involves a complex network of thousands of elementary reactions.[2][3][29][30][31][32] Detailed chemical kinetic models have been developed to simulate this process. The oxidation of this compound proceeds through a series of steps, including initiation, propagation, branching, and termination.

Key features of this compound oxidation:

-

Low-Temperature Chemistry: At lower temperatures, the reaction mechanism is dominated by the formation and isomerization of alkylperoxy radicals, which can lead to a phenomenon known as negative temperature coefficient (NTC) behavior, where the ignition delay time increases with increasing temperature over a certain range.

-

High-Temperature Chemistry: At higher temperatures, the dominant reactions involve the thermal decomposition of the fuel molecule into smaller radicals, followed by a cascade of reactions leading to the final combustion products (CO₂ and H₂O).

Conclusion

n-Hexadecane serves as an indispensable model compound for unraveling the complexities of diesel fuel combustion. Its well-defined properties provide a robust foundation for fundamental studies of ignition, soot formation, and chemical kinetics. By employing sophisticated experimental techniques and detailed kinetic modeling, researchers can leverage n-hexadecane to gain critical insights into the combustion process, ultimately paving the way for the development of more efficient and cleaner diesel engines. The continued study of this compound and its role in surrogate fuel mixtures will undoubtedly remain a central focus of combustion research for years to come.

References

- 1. osti.gov [osti.gov]

- 2. princeton.edu [princeton.edu]

- 3. osti.gov [osti.gov]

- 4. N-Hexadecane CAS#: 544-76-3 [chemicalbook.com]

- 5. This compound | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-HEXADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ASTM D975 - eralytics [eralytics.com]